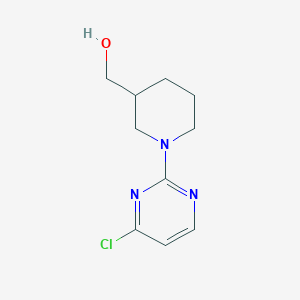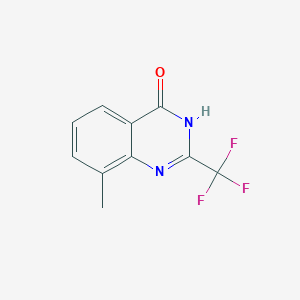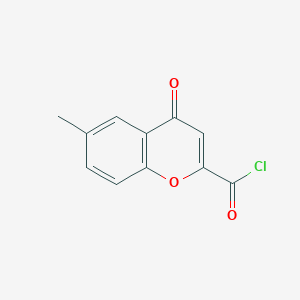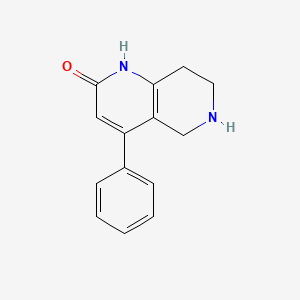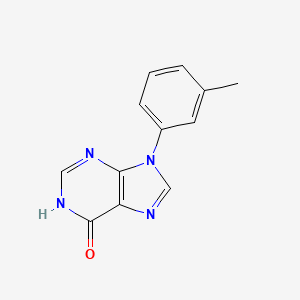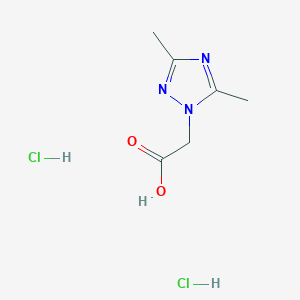
(Trimethoxysilyl)methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethoxysilyl)methyl butanoate: is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a methyl butanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxysilyl)methyl butanoate typically involves the reaction of trimethoxysilane with methyl butanoate under controlled conditions. The reaction is usually catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures efficient production and purification of the compound. The industrial methods focus on maximizing yield, minimizing waste, and ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: (Trimethoxysilyl)methyl butanoate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The ester group in methyl butanoate can undergo nucleophilic substitution reactions with suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted esters and silanes.
Aplicaciones Científicas De Investigación
Chemistry: (Trimethoxysilyl)methyl butanoate is used as a precursor in the synthesis of advanced materials, including siloxane-based polymers and coatings. Its reactivity with various nucleophiles makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its ability to form stable siloxane bonds makes it suitable for applications in biomaterials and tissue engineering.
Medicine: The compound’s unique properties are investigated for drug delivery systems and medical implants
Industry: In industrial applications, this compound is used in the production of adhesives, sealants, and coatings. Its ability to enhance the properties of materials, such as adhesion and durability, makes it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Trimethoxysilyl)methyl butanoate involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the trimethoxysilyl group leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions result in the formation of stable polymeric structures with enhanced mechanical and chemical properties. The molecular targets and pathways involved in these reactions include the interaction of the silanol groups with various substrates, leading to the formation of cross-linked networks.
Comparación Con Compuestos Similares
- (Trimethoxysilyl)propyl methacrylate
- (Trimethoxysilyl)ethyl methacrylate
- (Trimethoxysilyl)butyl methacrylate
Comparison: (Trimethoxysilyl)methyl butanoate is unique due to its specific ester group, which imparts distinct reactivity and properties compared to other similar compounds
Propiedades
Número CAS |
679842-06-9 |
|---|---|
Fórmula molecular |
C8H18O5Si |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
trimethoxysilylmethyl butanoate |
InChI |
InChI=1S/C8H18O5Si/c1-5-6-8(9)13-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 |
Clave InChI |
UUUHCUUFEZUVLT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Boc-4,6-dihydropyrrolo[3,4-d]thiazole](/img/structure/B11880708.png)

![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)

